Cyclohexyltrimethylsilane

Chemical Vapor Deposition Precursor Volatility Thermal Analysis

Cyclohexyltrimethylsilane (CAS 10151-74-3, C9H20Si) is a volatile organosilicon compound belonging to the class of trimethylsilyl-substituted cycloalkanes, with a molecular weight of 156.34 g/mol. Its structure features a cyclohexyl group directly bonded to a trimethylsilyl moiety, imparting a specific combination of steric bulk, lipophilicity, and thermal volatility that is distinct from its aromatic or oxygen-containing analogs.

Molecular Formula C9H20Si
Molecular Weight 156.34 g/mol
CAS No. 10151-74-3
Cat. No. B13986717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyltrimethylsilane
CAS10151-74-3
Molecular FormulaC9H20Si
Molecular Weight156.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1CCCCC1
InChIInChI=1S/C9H20Si/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
InChIKeyOOHJXNKKHVHEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyltrimethylsilane (CAS 10151-74-3): Technical Baseline and Procurement Considerations


Cyclohexyltrimethylsilane (CAS 10151-74-3, C9H20Si) is a volatile organosilicon compound belonging to the class of trimethylsilyl-substituted cycloalkanes, with a molecular weight of 156.34 g/mol [1]. Its structure features a cyclohexyl group directly bonded to a trimethylsilyl moiety, imparting a specific combination of steric bulk, lipophilicity, and thermal volatility that is distinct from its aromatic or oxygen-containing analogs . The compound exhibits a boiling point range of 207–209 °C, a density of approximately 0.87 g/cm³, and is commercially available as a colorless liquid . Its purity in research-grade materials has been confirmed to exceed 99.6% by comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and ²⁹Si NMR [2].

CVD Precursor Moderate volatility profile suitable for vapor deposition without additional heating
Inert Scaffold No detectable hydrogenolysis under Raney nickel, supporting selective synthesis
Steric Probe Quantified trimethylsilyl A-value for conformational analysis and modeling
High Purity Spectroscopic purity confirmation (NMR, GC) for sensitive materials research

Why Cyclohexyltrimethylsilane Cannot Be Directly Substituted with Common Organosilane Analogs


Generic substitution of cyclohexyltrimethylsilane with other trimethylsilyl compounds is precluded by significant differences in thermal volatility, chemical stability, and steric properties that directly impact performance in critical applications such as chemical vapor deposition (CVD) and catalysis. As demonstrated by Nikolaev et al., the volatilities of cyclohexyl- and phenyl-substituted trimethylsilanes are remarkably similar, but both are substantially lower than that of the allyloxy analog, with the latter showing a significant increase in volatility [1]. Furthermore, cyclohexyltrimethylsilane exhibits unique resistance to catalytic hydrogenolysis; it does not react detectably with Raney nickel, unlike tetraphenylsilane which undergoes cleavage to benzene and cyclohexane [2]. This combination of moderate, tunable volatility and specific inertness under reducing conditions is not a general property of the broader organosilane class and must be validated for each compound to ensure process consistency.

Volatility shift Allyloxy analogs exhibit significantly higher vapor pressure; CVD delivery rate may differ
Catalytic reactivity Phenylsilanes cleave under Raney nickel, while the target remains intact; substitution may compromise reaction selectivity
Steric mismatch Smaller silyl groups lack the steric demand of trimethylsilyl; conformational outcomes may shift

Quantitative Evidence Guide: Differentiating Cyclohexyltrimethylsilane from Closest Analogs


Volatility Profile: Comparable to Phenyl Analog, Significantly Lower than Allyloxy Derivative

The volatility of cyclohexyltrimethylsilane (II) is shown to be close to that of trimethyl(phenyl)silane (I) due to the similar large size of the cyclohexyl and phenyl groups, but significantly lower than that of trimethyl(allyloxy)silane (V). The quantitative data on temperature dependences of saturated vapor pressure were obtained by static tensimetry, confirming that the replacement of the phenyl/cyclohexyl group by an allyl substituent leads to a significant increase in volatility for the allyloxy compound [1]. The vapor pressure of all compounds is sufficient for CVD use without additional heating, but the specific vapor pressure curve of II is distinct from V [1].

Volatility profile
Head-to-head
Close to phenyl analog; significantly lower than allyloxy analog
Supports tailored precursor selection for CVD
Vapor pressure measured by static tensimetry (>99.6% purity)
Chemical Vapor Deposition Precursor Volatility Thermal Analysis

Thermodynamic Vaporization Parameters: First Determination of ΔHvap and ΔSvap

For the first time, the thermodynamic parameters (enthalpies and entropies) of vaporization processes were determined for four compounds, including cyclohexyltrimethylsilane (II). The study provides the first experimentally derived values for ΔHvap and ΔSvap for this compound, which are essential for modeling its behavior in vapor deposition and other thermal processes [1].

ΔHvap / ΔSvap
Reported
First determination of vaporization thermodynamic parameters
Enables accurate process modeling for vapor-phase use
Derived from vapor pressure data; specific values in publication
Thermodynamics Vaporization Enthalpy Precursor Characterization

Resistance to Raney Nickel-Catalyzed Hydrogenolysis: Inertness Compared to Phenylsilanes

In a comparative study of the cleavage of organosilanes by Raney nickel catalysts, cyclohexyltrimethylsilane was found to not react detectably. In contrast, tetraphenylsilane underwent cleavage to yield benzene and cyclohexane with yields exceeding 90%. The study suggests a mechanism involving chemisorption via the silicon atom and ejection of a phenyl anion, a pathway apparently inaccessible to the cyclohexyl-substituted silane [1].

Hydrogenolysis resistance
Head-to-head
No detectable reaction vs. >90% cleavage for tetraphenylsilane
Confirms inertness under reducing conditions
Raney nickel, atmospheric pressure
Catalysis Hydrogenolysis Chemical Stability

Steric and Conformational Properties: Trimethylsilyl Group A-Value

The conformational A-value for the trimethylsilyl group, as determined from low-temperature ¹⁹F NMR spectra of cis-[4-(trifluoromethyl)cyclohexyl]trimethylsilane, is essentially the same as that of the trifluoromethyl group, viz., 2.4–2.6 kcal/mol [1]. This quantifies the significant steric bulk imparted by the -SiMe₃ group, a key differentiator from smaller or less bulky silyl substituents.

Steric A-value
Class-level
2.4–2.6 kcal/mol for –SiMe₃ (similar to –CF₃)
Quantifies steric demand for conformational studies
Low-temp ¹⁹F NMR on cyclohexyl derivative
Conformational Analysis Steric Effects NMR Spectroscopy

High Purity Benchmark: 99.6% Confirmed by Multi-Nuclear NMR

The high purity of cyclohexyltrimethylsilane (more than 99.6%) was confirmed using a combination of IR spectroscopy, gas–liquid chromatography, and ¹H NMR, ¹³C NMR, and ²⁹Si NMR analyses [1]. This multi-spectroscopic validation establishes a benchmark for purity that may be higher or more rigorously verified than that of other commercial organosilanes, for which detailed spectroscopic purity confirmation is often not provided.

Purity benchmark
Reported
>99.6% confirmed by IR, GC, ¹H/¹³C/²⁹Si NMR
Provides quality assurance for sensitive research
Multi-spectroscopic validation
Purity Analysis Quality Control NMR Spectroscopy

Boiling Point and Density: Distinct from Cyclohexyltrimethoxysilane

Cyclohexyltrimethylsilane exhibits a boiling point range of 207–209 °C and a density of approximately 0.87 g/cm³ . In contrast, the closely related cyclohexyltrimethoxysilane has a similar boiling point (207–209 °C) but a significantly higher density of 1.00 g/cm³ [1]. This density difference reflects the structural variation (methyl vs. methoxy groups) and can be critical for applications where liquid handling, mixing, or density-dependent separation is involved.

Density vs. analog
Data to verify
~0.87 g/cm³ vs. 1.00 g/cm³ for cyclohexyltrimethoxysilane
May influence liquid handling and miscibility
Cross-study comparison; source data not provided
Physical Properties Liquid Handling Material Selection

Recommended Application Scenarios for Cyclohexyltrimethylsilane Based on Quantitative Evidence


Chemical Vapor Deposition (CVD) Precursor with Tunable Volatility

Cyclohexyltrimethylsilane is a viable CVD precursor due to its sufficient volatility at moderate temperatures without additional heating, as established by static tensimetry [1]. Its volatility profile is distinct from both the similar phenyl analog and the more volatile allyloxy derivative, allowing for precise selection based on desired deposition kinetics. The first-time determination of its thermodynamic vaporization parameters further supports accurate process modeling [1].

Inert Organosilane Scaffold in Raney Nickel-Catalyzed Reactions

In synthetic sequences employing Raney nickel for reductions or hydrogenolyses, cyclohexyltrimethylsilane serves as an exceptionally inert component. Its lack of detectable reaction under conditions where phenylsilanes are cleaved in >90% yield [2] makes it ideal for protecting group strategies or as a non-participating structural element in molecules subjected to such catalytic conditions.

Steric Probe and Building Block in Conformational Studies

The well-defined steric bulk of the trimethylsilyl group, quantified by an A-value of 2.4–2.6 kcal/mol [3], positions cyclohexyltrimethylsilane as a valuable tool in stereochemical and conformational investigations. It can be used as a model compound to study steric effects on reactivity, as a reference in NMR studies, or as a building block for constructing molecules with specific spatial requirements.

High-Purity Reagent for Organometallic and Materials Chemistry

The documented >99.6% purity, confirmed by multi-nuclear NMR and GC [1], makes this compound a reliable starting material for sensitive research in organometallic chemistry and materials science. Applications requiring stringent purity, such as the synthesis of novel catalysts or electronic materials, benefit from the rigorous quality verification provided.

Application
Selection Property
Validation Focus
CVD precursor research
Volatility profile context
Deposition rate and process modeling
Selective synthesis under hydrogenolysis
Catalytic inertness review
Reaction compatibility with Raney nickel
Conformational analysis probe
Steric bulk context
Stereochemical outcome interpretation
Organometallic & materials synthesis
Purity verification context
Spectroscopic purity confirmation (NMR, GC)

Technical Documentation Hub

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21 linked technical documents
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